An In-Depth Technical Guide to 2-(2-Fluorophenyl)-5-methyl-1H-imidazole: Structure, Properties, and Synthetic Pathways
An In-Depth Technical Guide to 2-(2-Fluorophenyl)-5-methyl-1H-imidazole: Structure, Properties, and Synthetic Pathways
This guide provides a comprehensive technical overview of 2-(2-Fluorophenyl)-5-methyl-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific isomer, this document leverages established principles of organic chemistry and draws upon data from closely related structural analogs to present a robust profile. All claims and protocols are supported by authoritative references to ensure scientific integrity.
Molecular Structure and Identification
The foundational step in understanding any chemical entity is to define its structure and key identifiers. 2-(2-Fluorophenyl)-5-methyl-1H-imidazole is characterized by an imidazole ring substituted at the 2-position with a 2-fluorophenyl group and at the 5-position with a methyl group.
The presence of the fluorine atom at the ortho position of the phenyl ring introduces specific electronic and steric effects that can significantly influence the molecule's reactivity, conformation, and biological activity compared to its meta- and para-substituted isomers.
Table 1: Chemical Identity of 2-(2-Fluorophenyl)-5-methyl-1H-imidazole and Related Analogs
| Identifier | 2-(2-Fluorophenyl)-5-methyl-1H-imidazole (Predicted/Inferred) | 2-(4-Fluorophenyl) Analogs (for comparison) |
| IUPAC Name | 2-(2-Fluorophenyl)-5-methyl-1H-imidazole | 2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid[1] |
| CAS Number | Not readily available | 933751-61-2 (for the 4-fluoro carboxylic acid derivative)[1] |
| Molecular Formula | C₁₀H₉FN₂ | C₁₁H₉FN₂O₂ (for the 4-fluoro carboxylic acid derivative)[1] |
| Molecular Weight | 176.19 g/mol | 220.2 g/mol (for the 4-fluoro carboxylic acid derivative)[1] |
| Canonical SMILES | Cc1[nH]c(nc1)c2ccccc2F | CC1=C(N=C(N1)C2=CC=C(C=C2)F)C(=O)O (for the 4-fluoro carboxylic acid derivative) |
Physicochemical Properties
The physical properties of a compound are critical for its handling, formulation, and pharmacokinetic profile. While experimental data for 2-(2-Fluorophenyl)-5-methyl-1H-imidazole is scarce, we can predict its properties based on the behavior of similar imidazole derivatives.
Table 2: Predicted and Observed Physical Properties
| Property | Predicted Value for 2-(2-Fluorophenyl)-5-methyl-1H-imidazole | Observed Values for Related Compounds |
| Melting Point (°C) | Likely a crystalline solid with a melting point in the range of 150-250 °C. | 2-(4-Fluorophenyl)-6-methyl-1H-benzo[d]imidazole: 233-235 °C[2]. 2-(3-Fluorophenyl)-1H-benzo[d]imidazole: 253-257 °C[2]. |
| Boiling Point (°C) | Expected to be high (>250 °C) due to intermolecular hydrogen bonding. | Imidazole has a boiling point of 256 °C[3]. 2-Methylimidazole has a boiling point of 270 °C[4]. |
| Solubility | Predicted to be soluble in polar organic solvents like ethanol, methanol, and DMSO. Limited solubility in water and non-polar solvents. | Imidazole is soluble in water and other polar solvents[3]. The solubility of various imidazoles in different solvents has been studied, showing a general trend of increasing solubility with solvent polarity[5]. |
| pKa | The imidazole ring is amphoteric. The pKa of the conjugate acid is expected to be around 6-7. The pKa of the N-H proton is expected to be around 14. | The pKa of the conjugate acid of imidazole is approximately 7. As an acid, the pKa of imidazole is 14.0[3]. |
The ortho-fluoro substituent is expected to influence the pKa through its electron-withdrawing inductive effect, potentially making the imidazole ring slightly more acidic compared to the non-fluorinated analog.
Synthesis and Mechanistic Insights
The synthesis of 2,5-disubstituted imidazoles can be achieved through several established methodologies. The choice of a specific route depends on the availability of starting materials and the desired scale of the reaction. A common and reliable approach is a variation of the Radziszewski reaction.
Proposed Synthetic Workflow
The following protocol outlines a logical and experimentally sound approach for the synthesis of 2-(2-Fluorophenyl)-5-methyl-1H-imidazole.
Caption: Proposed synthetic workflow for 2-(2-Fluorophenyl)-5-methyl-1H-imidazole.
Detailed Experimental Protocol
Step 1: Synthesis of α-Bromopropionaldehyde (Intermediate)
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Rationale: The α-dicarbonyl or its equivalent is a key component in imidazole synthesis. α-Bromopropionaldehyde serves as a precursor to the 1,2-dicarbonyl moiety required for cyclization.
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Procedure: To a solution of propionaldehyde in a suitable solvent (e.g., diethyl ether or dioxane), add a catalytic amount of a protic acid (e.g., HBr).
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Slowly add bromine (Br₂) dropwise at a controlled temperature (typically 0-10 °C) with stirring.
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Monitor the reaction by TLC or GC until the starting material is consumed.
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Quench the reaction with a mild reducing agent (e.g., sodium bisulfite solution).
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Extract the α-bromopropionaldehyde with a suitable organic solvent and dry over anhydrous sodium sulfate.
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The crude product can often be used directly in the next step without further purification.
Step 2: Synthesis of 2-(2-Fluorophenyl)-5-methyl-1H-imidazole
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Rationale: This step involves the condensation of the aldehyde, the α-halo-aldehyde, and ammonia to form the imidazole ring. This is a classic multicomponent reaction.
-
Procedure: In a round-bottom flask, dissolve 2-fluorobenzaldehyde and the crude α-bromopropionaldehyde in a polar solvent such as ethanol or methanol.
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Add an excess of ammonia, typically as a concentrated aqueous solution or as ammonium acetate.
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Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.
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Upon completion, cool the reaction mixture to room temperature.
Step 3: Purification
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Rationale: Purification is essential to remove unreacted starting materials and byproducts.
-
Procedure:
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Recrystallization: Concentrate the reaction mixture under reduced pressure. The resulting crude solid can be recrystallized from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
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Column Chromatography: If recrystallization is ineffective, the crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterize the purified product by NMR, IR, and mass spectrometry to confirm its identity and purity.
Spectroscopic Characterization (Predicted)
Spectroscopic analysis is crucial for the structural elucidation of the synthesized compound. Based on known spectral data of similar molecules, the following characteristics are anticipated.
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Features for 2-(2-Fluorophenyl)-5-methyl-1H-imidazole | Reference Data from Analogs |
| ¹H NMR | - Methyl Protons (C5-CH₃): Singlet around δ 2.2-2.4 ppm. - Imidazole Ring Proton (C4-H): Singlet or narrow multiplet around δ 7.0-7.5 ppm. - Aromatic Protons (Fluorophenyl): Multiplets in the range of δ 7.0-8.0 ppm, with characteristic splitting patterns due to fluorine coupling. - Imidazole N-H: Broad singlet at δ 12-13 ppm (in DMSO-d₆). | For a 2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazole, the methyl protons appear at δ 2.37 ppm and the N-H proton at δ 12.95 ppm[2]. Aromatic protons in fluorinated imidazoles show complex splitting patterns[6]. |
| ¹³C NMR | - Methyl Carbon (C5-CH₃): Signal around δ 10-15 ppm. - Imidazole Ring Carbons (C4, C5): Signals in the range of δ 115-140 ppm. - Imidazole Ring Carbon (C2): Signal around δ 145-150 ppm. - Aromatic Carbons (Fluorophenyl): Signals in the aromatic region (δ 110-165 ppm), with the carbon attached to fluorine showing a large one-bond C-F coupling constant. | In related imidazole derivatives, the imidazole ring carbons appear in distinct regions of the spectrum[7]. |
| IR (cm⁻¹) | - N-H Stretch: Broad absorption around 3100-3400 cm⁻¹. - C-H Aromatic Stretch: Absorptions around 3000-3100 cm⁻¹. - C=N and C=C Stretch: Absorptions in the 1500-1650 cm⁻¹ region. - C-F Stretch: Strong absorption in the 1100-1300 cm⁻¹ region. | IR spectra of 2-(fluorophenyl)-1H-benzimidazole derivatives show N-H stretching between 3302-3429 cm⁻¹ and C=N stretching between 1504-1604 cm⁻¹[2]. |
| Mass Spec. | - Molecular Ion Peak (M⁺): Expected at m/z = 176.0753 (for C₁₀H₉FN₂). - Fragmentation Pattern: Likely to involve fragmentation of the imidazole ring and loss of the fluorophenyl group. | The molecular formula dictates the exact mass, which is a key confirmation point. |
Potential Biological and Pharmacological Relevance
While direct biological data for 2-(2-Fluorophenyl)-5-methyl-1H-imidazole is not available, the broader class of fluorinated phenyl-imidazole and benzimidazole derivatives has shown significant activity in several therapeutic areas. This suggests that the target compound is a promising candidate for further investigation.
GABA-A Receptor Modulation
Derivatives of 2-(4-fluorophenyl)-1H-benzo[d]imidazole have been identified as positive allosteric modulators (PAMs) of the GABA-A receptor[8]. The position of the methyl group on the imidazole or benzimidazole ring has been shown to be critical for activity. Specifically, a methyl group at the 6-position of the benzimidazole ring was found to be favorable for binding, while a methyl group at the 5-position was detrimental to activity[8][9]. This highlights the importance of the substitution pattern for biological activity and suggests that 2-(2-Fluorophenyl)-5-methyl-1H-imidazole could be a valuable tool to probe the steric and electronic requirements of the GABA-A receptor binding site.
Anticancer Activity
Fluorinated imidazole derivatives have also been explored as potential anticancer agents[10]. For instance, certain fluorinated imidazole[4,5f][9][11]phenanthroline derivatives have demonstrated potent inhibitory effects against liver cancer cells by inducing apoptosis through DNA damage[12]. The presence of the fluorophenyl moiety is often associated with enhanced metabolic stability and improved pharmacokinetic properties.
Caption: Potential areas of biological investigation for 2-(2-Fluorophenyl)-5-methyl-1H-imidazole.
Conclusion and Future Directions
2-(2-Fluorophenyl)-5-methyl-1H-imidazole represents a valuable, yet understudied, chemical entity. This guide has provided a comprehensive overview of its structure, predicted physicochemical properties, and a detailed, mechanistically sound synthetic protocol. The discussion of the potential biological activities, based on closely related analogs, underscores the importance of this compound as a target for synthesis and further investigation in the fields of neuropharmacology and oncology.
Future research should focus on the successful synthesis and purification of 2-(2-Fluorophenyl)-5-methyl-1H-imidazole, followed by thorough spectroscopic characterization to confirm its structure. Subsequently, in vitro and in vivo studies are warranted to explore its potential as a GABA-A receptor modulator, an anticancer agent, and for other potential therapeutic applications. The insights gained from such studies will contribute significantly to the structure-activity relationship knowledge base for this important class of heterocyclic compounds.
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